molecular formula C9H20N2O B1632385 ethyl N,N'-diisopropylcarbamimidate CAS No. 60683-30-9

ethyl N,N'-diisopropylcarbamimidate

Cat. No.: B1632385
CAS No.: 60683-30-9
M. Wt: 172.27 g/mol
InChI Key: AUCYHQMYJIEKBO-UHFFFAOYSA-N
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Description

Ethyl N,N’-diisopropylcarbamimidate is a chemical compound with the molecular formula C9H20N2O. It is known for its use in various chemical reactions and applications in scientific research. The compound is characterized by its unique structure, which includes ethyl and diisopropyl groups attached to a carbamimidate moiety.

Preparation Methods

Ethyl N,N’-diisopropylcarbamimidate can be synthesized through the reaction of diisopropylcarbodiimide with ethanol. The reaction typically involves the use of a catalyst such as tris(bis(trimethylsilyl)amido)lanthanum(III) under an inert atmosphere. The reaction is carried out at elevated temperatures, around 60°C, for an extended period, usually 24 hours . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Ethyl N,N’-diisopropylcarbamimidate undergoes various chemical reactions, including:

    Addition Reactions: It reacts with alcohols in the presence of copper catalysts to form isoureas.

    Substitution Reactions: The compound can participate in substitution reactions where the ethyl or diisopropyl groups are replaced by other functional groups.

    Hydrolysis: In the presence of water, ethyl N,N’-diisopropylcarbamimidate can hydrolyze to form corresponding ureas and alcohols.

Common reagents used in these reactions include copper(I) chloride, oxygen, and various alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl N,N’-diisopropylcarbamimidate involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can donate or accept electrons, facilitating various chemical transformations. In catalytic reactions, it interacts with metal centers, such as copper, to form active catalytic species that enhance reaction rates and selectivity .

Comparison with Similar Compounds

Ethyl N,N’-diisopropylcarbamimidate can be compared with other carbodiimides and carbamimidates, such as:

    N,N’-Diisopropylcarbodiimide (DIC): Similar in structure but lacks the ethyl group. It is commonly used in peptide synthesis.

    Ethyl N,N’-dimethylcarbamimidate: Similar but with dimethyl groups instead of diisopropyl groups. It has different reactivity and applications.

    N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide used in organic synthesis, particularly in the formation of amides and esters.

Ethyl N,N’-diisopropylcarbamimidate is unique due to its specific combination of ethyl and diisopropyl groups, which confer distinct reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

ethyl N,N'-di(propan-2-yl)carbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-6-12-9(10-7(2)3)11-8(4)5/h7-8H,6H2,1-5H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCYHQMYJIEKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NC(C)C)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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